molecular formula C23H21N3O2 B2490835 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Cat. No.: B2490835
M. Wt: 371.4 g/mol
InChI Key: YKIYGNLLHIJAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-359594 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield

Chemical Reactions Analysis

WAY-359594 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-359594 is primarily used in scientific research due to its ability to inhibit G protein-coupled receptor kinase 6. This makes it valuable in studies related to cell signaling, receptor function, and drug development. It has applications in:

Comparison with Similar Compounds

WAY-359594 is unique due to its specific inhibition of G protein-coupled receptor kinase 6. Similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-120491: Another G protein-coupled receptor kinase inhibitor.

These compounds share some structural similarities but differ in their specific targets and mechanisms of action .

Properties

IUPAC Name

7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIYGNLLHIJAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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